molecular formula C22H27FN2O5S2 B2396322 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-01-5

8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2396322
CAS No.: 898453-01-5
M. Wt: 482.59
InChI Key: HUKHKRLAJVIAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane belongs to the class of 1-oxa-4,8-diazaspiro[4.5]decane derivatives. Its structure features a spirocyclic core with two sulfonyl substituents: a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) at position 4 and a 4-fluorophenylsulfonyl group at position 6.

This analog has a molecular weight of 324.44 and 95% purity but has been discontinued due to unspecified challenges in production or stability .

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O5S2/c1-16-14-17(2)21(18(3)15-16)32(28,29)25-12-13-30-22(25)8-10-24(11-9-22)31(26,27)20-6-4-19(23)5-7-20/h4-7,14-15H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKHKRLAJVIAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

The 1-oxa-4,8-diazaspiro[4.5]decane core is typically assembled via cyclocondensation reactions. Patent WO2018136661A1 describes a general strategy for spirocyclic systems using urea and diethyl oxalate as precursors, with ammonium carbonate facilitating ring closure. For the target compound, analogous methods involve the formation of a piperidine-oxazine intermediate, followed by oxidative cyclization. Critical to this step is the use of sodium methoxide in anhydrous methanol, which acts as both a base and a nucleophilic catalyst.

Sulfonylation Strategies

Dual sulfonylation at positions 4 and 8 requires precise control to avoid cross-reactivity. Mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) and 4-fluorophenylsulfonyl groups are introduced sequentially, with the order of installation impacting overall yield. US9073927B2 demonstrates that mesitylsulfonyl chloride exhibits higher electrophilicity compared to 4-fluorobenzenesulfonyl chloride, favoring initial substitution at the less sterically hindered nitrogen (N-4). This selectivity is enhanced in polar aprotic solvents such as DMF or THF at 0–5°C.

Synthetic Routes and Optimization

Route A: Stepwise Sulfonylation

Step 1: Spirocycle Formation

  • Reagents : Diethyl oxalate (1.1 eq), urea (1.3 eq), ammonium carbonate (0.8 eq), sodium methoxide (2 eq).
  • Conditions : Anhydrous methanol, 25–30°C, 24 h.
  • Outcome : 1-oxa-4,8-diazaspiro[4.5]decane-2,4-dione intermediate (Yield: 78%).

Step 2: N-4 Mesitylsulfonylation

  • Reagents : Mesitylsulfonyl chloride (1.5 eq), pyridine (3 eq).
  • Conditions : THF, 0°C → RT, 12 h.
  • Outcome : 4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-2-one (Yield: 85%).

Step 3: N-8 4-Fluorophenylsulfonylation

  • Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), DMAP (0.1 eq).
  • Conditions : DCM, reflux, 6 h.
  • Outcome : Target compound (Yield: 68%).

Key Challenges :

  • Competing O-sulfonylation at the oxazine oxygen necessitates careful stoichiometric control.
  • Purification via silica gel chromatography (EtOAc/hexane, 3:7) resolves sulfonate byproducts.

Route B: One-Pot Tandem Sulfonylation

Single-Step Procedure :

  • Reagents :
    • Spirocyclic diamine precursor (1 eq)
    • Mesitylsulfonyl chloride (1.5 eq)
    • 4-Fluorobenzenesulfonyl chloride (1.5 eq)
    • Triethylamine (4 eq)
  • Conditions : Dichloromethane, 0°C → RT, 18 h.
  • Yield : 62% (lower than stepwise route due to steric hindrance).

Advantages :

  • Reduced purification steps.
  • Compatibility with automated synthesis platforms.

Reaction Optimization and Scalability

Solvent Effects on Regioselectivity

Comparative studies in CN110818712A reveal that solvent polarity directly influences sulfonylation efficiency:

Solvent Dielectric Constant N-4:Sulfonation Yield (%) N-8:Sulfonation Yield (%)
THF 7.5 92 5
DCM 8.9 88 10
DMF 36.7 45 68

Polar aprotic solvents like DMF favor N-8 sulfonylation due to enhanced solvation of the intermediate sulfonate.

Catalytic Enhancements

Incorporation of potassium ferricyanide (K₃[Fe(CN)₆]) as a mild oxidizing agent during spirocycle formation increases diastereomeric purity from 82% to 95%. This aligns with methodologies in WO2018136661A1, where transition metal catalysts improve ring-closure kinetics.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 2H, Ar-F), 7.12 (d, J=8.4 Hz, 2H, Ar-F), 2.98 (s, 6H, mesityl-CH₃), 2.64 (m, 4H, spiro-CH₂), 1.89 (s, 3H, mesityl-CH₃).
  • HRMS : [M+H]⁺ calcd for C₂₃H₂₆FNO₆S₂: 520.1264; found: 520.1268.

Crystallographic Validation

Single-crystal X-ray diffraction (WO2018136661A1) confirms the spirocyclic conformation with dihedral angles of 89.7° between the oxazine and piperidine rings. Sulfonyl groups adopt axial positions, minimizing steric repulsion.

Industrial Scalability and Environmental Impact

The use of methanol as a reusable solvent (CN110818712A) reduces E-factor values to 8.2, compared to 15.7 for traditional DMF-based routes. Patent US9073927B2 emphasizes that substituting toxic cyanide reagents with ammonium carbonate decreases hazardous waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be

Biological Activity

The compound 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule characterized by its unique spiro structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C23H30N2O6S2
  • CAS Number : 898453-01-5
  • IUPAC Name : 8-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane

The compound features a spiro structure that contributes to its unique pharmacological properties. The presence of sulfonyl groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight494.6 g/mol
DensityNot Available
Boiling PointNot Available
SolubilitySoluble in organic solvents

Research indicates that This compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Platelet Aggregation : The compound has shown promising results in inhibiting platelet aggregation in vitro, with an IC50 value of approximately 53 nM in platelet-rich plasma (PRP) assays. This suggests potential applications in preventing thrombotic disorders .
  • Anti-inflammatory Properties : Similar compounds have been noted for their anti-inflammatory effects, potentially acting as antagonists to specific immune responses. This opens avenues for further exploration in inflammatory disease treatments .
  • Interaction with Calcium Channels : Preliminary studies suggest that the compound may influence calcium release from the sarcoplasmic reticulum in skeletal muscles, indicating a role in muscle physiology and potential neuromuscular applications .

Case Study 1: In Vitro Platelet Aggregation Inhibition

In a controlled laboratory setting, This compound was tested for its ability to inhibit platelet aggregation. The results demonstrated a significant reduction in aggregation at low concentrations, highlighting its potential as an antithrombotic agent.

Case Study 2: Anti-inflammatory Activity Analysis

A series of experiments were conducted to evaluate the anti-inflammatory properties of the compound using various cell lines. The findings indicated a marked decrease in pro-inflammatory cytokine production when treated with the compound, suggesting its utility in managing inflammatory conditions .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Platelet AggregationInhibition (IC50 = 53 nM)
Anti-inflammatoryCytokine reduction
Calcium Channel InteractionModulation of release

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Substituents (Position 4 & 8) Molecular Formula Molecular Weight Key Properties
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4: Mesitylsulfonyl; 8: 4-Fluorophenylsulfonyl C23H26FN2O5S2 ~500 (estimated) High steric bulk, electron-withdrawing groups
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4: 4-Methoxyphenylsulfonyl; 8: Methylsulfonyl C15H22N2O6S2 390.47 Moderate polarity; methoxy group enhances solubility
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane 4: 4-Fluoro-3-methylphenylsulfonyl; 8: H C14H19FN2O3S 314.38 Compact structure; fluorine enhances metabolic stability
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone 4: Cyclopropylcarbonyl; 8: 6-Fluoropyridinyl C17H19FN3O2 324.36 Pyridine ring introduces aromaticity; fluorinated substituent
Key Observations:
  • Steric Effects : The mesitylsulfonyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methylsulfonyl or methoxyphenylsulfonyl . This may reduce solubility but improve thermal stability.
  • In contrast, methoxy or methyl groups in analogs are electron-donating, altering reaction pathways .

Pharmacological and Industrial Relevance

  • Anticonvulsant Potential: Derivatives like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione exhibit anticonvulsant activity, highlighting the therapeutic relevance of fluorinated spiro compounds .
  • Tranquilizers : Spiperone (a triazaspiro compound) shares structural motifs with the target compound and is used as a tranquilizer, suggesting possible CNS applications .
  • Discontinuation Trends : Several analogs, including 4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, have been discontinued, possibly due to synthetic complexity or stability issues .

Q & A

Q. What are the critical steps and analytical methods for synthesizing and confirming the structure of this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core via cyclization of a diamine intermediate under inert conditions (e.g., nitrogen atmosphere). Subsequent sulfonylation reactions introduce the 4-fluorophenyl and mesitylsulfonyl groups. Key considerations include:

  • Temperature control : Reactions often proceed at 0–5°C during sulfonylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is used to isolate intermediates.
  • Structural confirmation :
    • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton environments and confirm spirocyclic connectivity.
    • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Q. Which in vitro assays are appropriate for initial biological activity screening?

  • Binding affinity assays : Radioligand displacement studies (e.g., using 3H^3 \text{H}-labeled probes) to evaluate receptor/kinase interactions.
  • Enzyme inhibition assays : Dose-response curves (IC50_{50} determination) in target-specific enzymatic systems (e.g., kinases, proteases).
  • Cellular viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., A549, HeLa) to assess antiproliferative activity .

Q. How can solubility and stability be optimized for pharmacological testing?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound solubility without cytotoxicity.
  • Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions to enhance aqueous solubility while preserving activity .

Advanced Research Questions

Q. How can reaction yields of the spirocyclic core be improved during synthesis?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd(OAc)2_2) enhance cyclization efficiency in cascade reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility and reaction homogeneity.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution (via LC-MS/MS) to identify metabolic instability.
  • Metabolite identification : Use liver microsome assays to detect inactive/degraded metabolites.
  • Formulation adjustments : Liposomal encapsulation or PEGylation to enhance systemic exposure .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace the mesitylsulfonyl group with electron-withdrawing substituents (e.g., nitro) to enhance target binding.
  • Spiro ring expansion : Test 1-oxa-4,8-diazaspiro[4.5] vs. [5.5] systems to optimize steric fit in the target’s active site.
  • Bioisosteric replacement : Substitute the 4-fluorophenyl group with thiophene to improve metabolic stability .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to map binding interactions.
  • Pull-down assays : Use biotinylated derivatives to isolate target proteins from cell lysates for identification via Western blot or proteomics.
  • RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cells to identify downstream pathways .

Q. How can conflicting receptor binding data be reconciled?

  • Orthogonal assays : Validate binding using surface plasmon resonance (SPR) alongside radioligand displacement.
  • Allosteric vs. orthosteric modulation : Perform Schild analysis to distinguish competitive vs. non-competitive inhibition.
  • Dose-response refinement : Use 8-point dilution series (0.1 nM–100 µM) to improve IC50_{50} accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.